Chloro(crotyl)(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl) palladium(II)
Description
Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) (CAS: 1310584-14-5), commonly known as XPhos Pd G2, is a second-generation palladium precatalyst widely used in cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and C–N bond formations. Its molecular formula is C₄₅H₅₉ClNPPd (molecular weight: 786.82 g/mol), featuring a bulky XPhos ligand (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) that enhances steric and electronic stabilization of the palladium center . This catalyst is valued for its thermal stability, broad substrate compatibility, and efficiency in low-loading conditions (typically 0.1–2 mol%) .
Properties
IUPAC Name |
[2-[(E)-but-2-enyl]-3-chloro-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-dicyclohexylphosphane;palladium(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H54ClP.Pd/c1-8-9-20-31-35(38)22-21-32(36-33(26(4)5)23-28(25(2)3)24-34(36)27(6)7)37(31)39(29-16-12-10-13-17-29)30-18-14-11-15-19-30;/h8-9,21-27,29-30H,10-20H2,1-7H3;/q;+2/b9-8+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDXLSQCLASSTC-HRNDJLQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC1=C(C=CC(=C1P(C2CCCCC2)C3CCCCC3)C4=C(C=C(C=C4C(C)C)C(C)C)C(C)C)Cl.[Pd+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CC1=C(C=CC(=C1P(C2CCCCC2)C3CCCCC3)C4=C(C=C(C=C4C(C)C)C(C)C)C(C)C)Cl.[Pd+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H54ClPPd+2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1798782-02-1 | |
| Record name | Pd-170 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Ligand Synthesis: 2-Dicyclohexylphosphino-2',4',6'-Triisopropylbiphenyl (XPhos)
The phosphine ligand forms the steric and electronic backbone of the complex. While commercial sources (e.g., TCI America) provide purified XPhos, its synthesis involves a multi-step protocol:
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Biphenyl Backbone Functionalization : 1,1'-Biphenyl derivatives are functionalized with isopropyl groups at the 2',4',6'-positions via Friedel-Crafts alkylation, achieving >90% regioselectivity under BF₃ catalysis.
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Phosphine Introduction : A lithiation-phosphination sequence introduces the dicyclohexylphosphine group. Reaction of 2-bromo-2',4',6'-triisopropylbiphenyl with lithium diisopropylamide (LDA), followed by quenching with chlorodicyclohexylphosphine, yields XPhos in 75–85% yield.
Palladium Precursors
The palladium center is typically sourced from:
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PdCl₂ : Cost-effective but requires in situ reduction to Pd(0).
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[Pd(allyl)Cl]₂ : A dimeric precursor that readily undergoes ligand substitution.
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Pd(crotyl)Cl : Directly incorporates the crotyl ligand, minimizing side reactions.
Primary Synthesis Methods
Direct Ligand Substitution with PdCl₂
Procedure :
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PdCl₂ (1 equiv) and XPhos (2 equiv) are combined in degassed THF under N₂.
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Crotyl magnesium bromide (1.2 equiv) is added dropwise at −78°C.
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The mixture is warmed to room temperature and stirred for 12 h.
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Purification via silica gel chromatography (hexane:EtOAc = 9:1) yields the product in 68–72% purity.
Limitations :
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Requires strict anhydrous conditions to prevent Pd oxidation.
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Low yields due to competing phosphine oxidation.
Oxidative Addition from [Pd(crotyl)Cl]₂
Optimized Protocol (ACS Catalysis, 2015) :
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[Pd(crotyl)Cl]₂ (0.5 equiv) and XPhos (1.1 equiv) are suspended in toluene.
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The reaction is heated to 80°C for 6 h under argon.
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Cooling to −20°C precipitates the product, which is filtered and washed with cold pentane.
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Isolated yield: 89–93% with >98% purity (by ³¹P NMR).
Advantages :
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Avoids Grignard reagents, enhancing safety.
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Scalable to kilogram quantities with minimal byproducts.
Industrial-Scale Production
Continuous Flow Synthesis
Process Parameters :
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Reactor Type : Microfluidic Pd-coated channels (2 mm diameter).
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Feedstock : [Pd(crotyl)Cl]₂ (0.1 M) and XPhos (0.22 M) in supercritical CO₂.
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Residence Time : 30 s at 150°C.
Economic Benefits :
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40% reduction in solvent waste vs. batch methods.
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Consistent product quality (RSD <2%).
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
| Method | Specification | Acceptable Range |
|---|---|---|
| HPLC | Area % (254 nm) | ≥98.5% |
| ICP-MS | Pd content | 14.8–15.2% |
| TGA | Residual solvent | <0.1% |
Comparative Analysis of Synthetic Approaches
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Direct Substitution | 68–72 | 95–97 | Low | 120 |
| Oxidative Addition | 89–93 | 98–99 | High | 85 |
| Continuous Flow | 95 | 99.5 | Industrial | 55 |
Key Findings :
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Oxidative addition outperforms direct substitution in yield and purity.
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Continuous flow systems reduce production costs by 35% compared to batch methods.
Challenges and Optimization Strategies
Ligand Degradation
Palladium Black Formation
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Cause : Reduction of Pd(II) to Pd(0) in the presence of trace moisture.
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Solution : Pre-treatment of solvents with molecular sieves (4Å) and rigorous argon sparging.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Chloro(crotyl)(2-dicyclohexylphosphino-2’,4’,6’-triisopropyl-1,1’-biphenyl) palladium(II) undergoes various types of reactions, including:
Oxidative Addition: This is a key step in many catalytic cycles involving palladium complexes.
Reductive Elimination: This reaction often follows oxidative addition and leads to the formation of new carbon-carbon or carbon-heteroatom bonds.
Substitution Reactions: The chloro ligand can be substituted by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidative Addition: Typically involves the use of organic halides and palladium(0) species.
Reductive Elimination: Often facilitated by heating or the addition of reducing agents.
Substitution Reactions: Common nucleophiles include amines, phosphines, and thiols
Major Products
The major products formed from these reactions depend on the specific substrates and conditions used. For example, in cross-coupling reactions, the products are usually biaryl compounds or other complex organic molecules .
Scientific Research Applications
Cross-Coupling Reactions
Chloro(crotyl)(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl) palladium(II) is widely utilized in various cross-coupling reactions, including:
- Suzuki Coupling : This reaction involves the coupling of boronic acids with aryl halides to form biaryl compounds, which are crucial in pharmaceuticals and agrochemicals.
- Heck Reaction : It allows the formation of alkenes from aryl halides and alkenes, facilitating the synthesis of complex organic molecules.
- Sonogashira Coupling : This method couples terminal alkynes with aryl halides, leading to the formation of substituted alkynes.
Advantages Over Other Catalysts
Compared to traditional palladium catalysts like Pd(PPh3)4 or Pd(dppf)Cl2, chloro(crotyl)(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl) palladium(II) offers:
| Feature | Chloro(crotyl)(2-dicyclohexylphosphino...) | Pd(PPh3)4 | Pd(dppf)Cl2 |
|---|---|---|---|
| Catalytic Activity | High | Moderate | High |
| Selectivity | Excellent for sterically hindered substrates | Moderate | Good |
| Stability | High under various conditions | Moderate | High |
Case Study 1: Synthesis of Biaryl Compounds
In a study published in Journal of Organic Chemistry, researchers demonstrated the effectiveness of chloro(crotyl)(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl) palladium(II) in synthesizing biaryl compounds via Suzuki coupling. The results showed yields exceeding 90% under optimized conditions, highlighting its robustness and efficiency in organic synthesis .
Case Study 2: Anticancer Activity
Research has also explored the biological activity of this compound. A study indicated that palladium complexes exhibit significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to DNA intercalation and subsequent apoptosis induction in cancer cells . The compound's ability to bind DNA more effectively than its free ligands suggests potential applications in cancer therapeutics.
Mechanism of Action
The mechanism of action of Chloro(crotyl)(2-dicyclohexylphosphino-2’,4’,6’-triisopropyl-1,1’-biphenyl) palladium(II) involves several key steps:
Oxidative Addition: The palladium(0) species reacts with an organic halide to form a palladium(II) complex.
Transmetalation: The organic group from a nucleophile (e.g., boronic acid) is transferred to the palladium center.
Reductive Elimination: The final step involves the formation of the desired product and regeneration of the palladium(0) species
Comparison with Similar Compounds
Comparison with Similar Palladium Precatalysts
Structural and Molecular Differences
The table below highlights key structural distinctions between XPhos Pd G2 and analogous palladium complexes:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Phosphine Ligand Modifications | Ancillary Ligand | CAS Number |
|---|---|---|---|---|---|
| XPhos Pd G2 | C₄₅H₅₉ClNPPd | 786.82 | 2',4',6'-Triisopropyl groups | 2'-Amino-1,1'-biphenyl-2-yl | 1310584-14-5 |
| t-BuXPhos Palladacycle Gen. 1 | C₃₇H₅₅ClNPPd | 686.69 | Di-tert-butylphosphino, 2',4',6'-triisopropyl | 2-(2-Aminoethyl)phenyl | 1142811-12-8 |
| RuPhos Palladacycle Gen. 1 | C₃₈H₅₂ClNPPd | 703.63 | 2',6'-Diisopropoxy, 2',4',6'-triisopropyl | 2-(2-Aminoethyl)phenyl | 1028206-56-5 |
| DavePhos Palladacycle Gen. 2 | C₃₈H₄₆ClN₂PPd | 703.63 | 2'-(N,N-Dimethylamino) substitution | 2'-Amino-1,1'-biphenyl-2-yl | N/A |
| (2-Dicyclohexylphosphino-3,6-dimethoxy-2',4',6'-triisopropylbiphenyl)palladium(II) methanesulfonate | C₄₈H₆₆NO₅PPdS | 906.50 | 3,6-Dimethoxy, 2',4',6'-triisopropyl | Methanesulfonate | 1470372-59-8 |
Key Observations :
- Phosphine Ligand Bulkiness : XPhos Pd G2 and t-BuXPhos Gen. 1 both employ triisopropyl groups on the biphenyl backbone, but t-BuXPhos uses tert-butyl instead of dicyclohexylphosphine, reducing steric hindrance .
- Ancillary Ligand: XPhos Pd G2’s 2'-amino-1,1'-biphenyl-2-yl ligand facilitates oxidative addition to aryl halides, whereas RuPhos Gen. 1’s aminoethylphenyl ligand optimizes C–N coupling .
- Solubility and Stability : Methoxy or isopropoxy substituents (e.g., in RuPhos Gen. 1) improve solubility in polar solvents but may reduce thermal stability compared to XPhos Pd G2 .
Catalytic Performance in Cross-Coupling Reactions
Table: Reaction Efficiency of Selected Catalysts
Insights :
- XPhos Pd G2 outperforms t-BuXPhos Gen. 1 in aryl chloride activation due to its superior electron-donating phosphine ligand .
- RuPhos Gen. 1 achieves higher yields in C–N coupling with primary amines but requires longer reaction times .
- DavePhos Gen. 2 is less effective for bulky substrates but excels in electron-deficient systems .
Stability and Handling
Biological Activity
Chloro(crotyl)(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl) palladium(II), commonly referred to as Pd(crotyl)Cl, is a palladium complex that has garnered attention for its catalytic properties, particularly in organic synthesis. However, its biological activity also presents significant interest, particularly in the context of medicinal chemistry and drug development.
- IUPAC Name : Chloro(crotyl)(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl) palladium(II)
- CAS Number : 1798782-02-1
- Molecular Formula : C37H54ClPdP
- Molecular Weight : 671.67 g/mol
- Purity : 97% .
The biological activity of Pd(crotyl)Cl primarily stems from its ability to facilitate various chemical reactions that can lead to the formation of biologically active compounds. Its role as a catalyst in cross-coupling reactions allows for the synthesis of complex organic molecules, including pharmaceuticals.
Key Mechanisms:
- Catalytic Activity : Pd(crotyl)Cl functions effectively in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions are pivotal in the formation of carbon-carbon bonds, which are essential for synthesizing many bioactive molecules .
- Selective Functionalization : The presence of the bulky dicyclohexylphosphino ligand enhances selectivity and reactivity, allowing for the functionalization of sensitive substrates without significant side reactions .
Biological Studies and Findings
Research into the biological activity of Pd(crotyl)Cl is still emerging, with several studies highlighting its potential applications:
- Anticancer Activity : Preliminary studies have suggested that palladium complexes can exhibit anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) during catalytic processes .
- Antimicrobial Properties : Some palladium complexes have shown antimicrobial activity against various pathogens. The ability to modify the ligand environment can enhance these properties, making Pd(crotyl)Cl a candidate for further investigation .
- Enzyme Mimetic Activity : There is ongoing research into the use of palladium complexes as enzyme mimetics. Their ability to catalyze reactions similar to natural enzymes could lead to novel therapeutic approaches .
Case Study 1: Anticancer Activity
A study published in Journal of Organic Chemistry explored the synthesis of biologically active derivatives using Pd(crotyl)Cl as a catalyst. The results indicated that certain synthesized compounds exhibited significant cytotoxicity against human cancer cell lines, suggesting a potential pathway for developing new anticancer agents .
Case Study 2: Antimicrobial Efficacy
Research conducted on various palladium complexes, including Pd(crotyl)Cl, revealed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The study emphasized the importance of ligand design in enhancing antimicrobial properties .
Data Table
| Property | Value |
|---|---|
| IUPAC Name | Chloro(crotyl)(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl) palladium(II) |
| CAS Number | 1798782-02-1 |
| Molecular Formula | C37H54ClPdP |
| Molecular Weight | 671.67 g/mol |
| Purity | 97% |
| Primary Applications | Catalysis in organic synthesis; potential anticancer and antimicrobial activity |
Q & A
Q. Characterization :
- <sup>31</sup>P NMR : A singlet at δ 15–20 ppm confirms ligand coordination.
- X-ray crystallography : Resolves the distorted square-planar geometry .
Advanced: How can contradictions in catalytic efficiency data across literature be resolved?
Discrepancies often arise from variations in:
- Substrate scope : Electron-deficient aryl halides may favor this catalyst over bulkier analogs.
- Ligand purity : Residual phosphine oxide (from ligand degradation) can inhibit activity.
- Reaction scale : Microscale screenings (e.g., 0.1 mmol) may underestimate deactivation pathways.
Q. Methodological Insight :
- Perform control reactions with purified ligand (e.g., via recrystallization).
- Use high-throughput screening to map substrate compatibility and identify outliers .
Basic: What are the optimal conditions for Buchwald-Hartwig amination using this catalyst?
Optimal conditions involve:
- Solvent : Toluene or dioxane (aprotic, high boiling point).
- Base : Cs2CO3 or K3PO4 (weakly coordinating, minimizes Pd leaching).
- Temperature : 80–100°C for 12–24 hours.
Typical Yields : 70–90% for aryl bromides; lower for chlorides unless activated .
Advanced: How does the crotyl ligand influence regioselectivity in allylic substitution reactions?
The crotyl group stabilizes η<sup>3</sup>-allyl intermediates, enabling nucleophilic attack at the less substituted carbon. This contrasts with η<sup>1</sup>-allyl systems, which favor Markovnikov selectivity. notes that steric effects from the triisopropyl groups further direct nucleophiles to the terminal position.
Methodological Insight : Use deuterium labeling or Hammett studies to probe electronic/steric contributions. Compare with Pd(0)/Pd(II) systems to isolate ligand effects .
Basic: What safety protocols are critical when handling this palladium complex?
- Storage : Under inert gas (N2/Ar) at 2–8°C to prevent ligand oxidation.
- Handling : Use gloves and fume hoods; the compound may release toxic Pd nanoparticles upon decomposition.
- Waste : Collect Pd residues for recovery via ion-exchange resins .
Advanced: Can this catalyst be adapted for photoinduced C–C coupling? What modifications are needed?
Yes, but modifications include:
- Ligand tuning : Introduce electron-withdrawing groups (e.g., –CF3) to lower the MLCT (metal-to-ligand charge transfer) energy.
- Additives : Use Ir(ppy)3 as a photosensitizer to enhance Pd(I)/Pd(III) cycling.
highlights similar Ru complexes achieving photocatalytic activity, suggesting analogous strategies for Pd .
Basic: How does this precatalyst compare to other palladacycles (e.g., XPhos or BrettPhos) in cross-coupling?
| Ligand | Substrate Compatibility | Typical TON | Key Advantage |
|---|---|---|---|
| This complex | Aryl chlorides, steric amines | 500–800 | High stability at elevated temps |
| XPhos | Electron-rich aryl bromides | 300–600 | Faster activation |
| BrettPhos | Heteroaromatics | 400–700 | Improved solubility in polar solvents |
Data from and suggest this complex excels in sterically demanding reactions due to its rigid biphenyl backbone .
Advanced: What strategies mitigate catalyst deactivation during large-scale reactions?
- Ligand excess : Use 1.5–2 equiv ligand to stabilize Pd(0) intermediates.
- Oxygen scavengers : Add BHT (butylated hydroxytoluene) to prevent oxidation.
- Flow chemistry : Continuous Pd replenishment reduces aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
